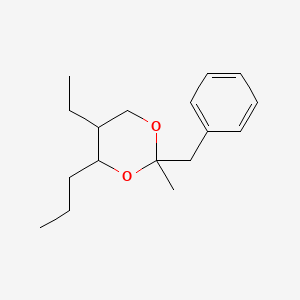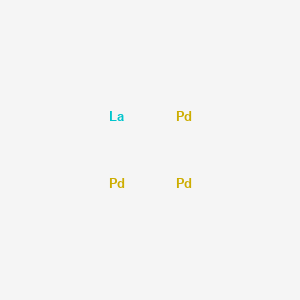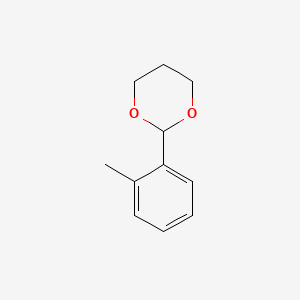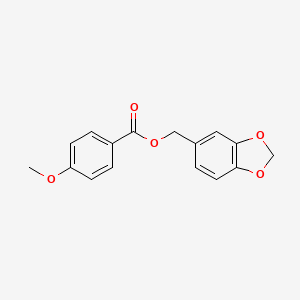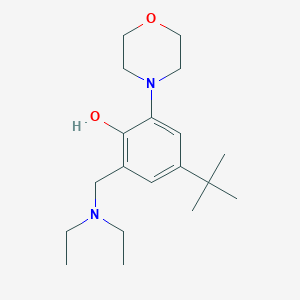
4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol is a complex organic compound characterized by the presence of a tert-butyl group, a diethylaminomethyl group, and a morpholinyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative with tert-butyl bromide, followed by the introduction of the diethylaminomethyl group through a Mannich reaction. The morpholinyl group can be introduced via nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the diethylaminomethyl and morpholinyl groups can enhance its binding affinity and specificity. The compound may inhibit enzymatic activity or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridyl: A compound with similar tert-butyl groups but different functional groups and applications.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl group and piperazine ring, used in different chemical and biological contexts.
Uniqueness
4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
5427-72-5 |
|---|---|
Formule moléculaire |
C19H32N2O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
4-tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol |
InChI |
InChI=1S/C19H32N2O2/c1-6-20(7-2)14-15-12-16(19(3,4)5)13-17(18(15)22)21-8-10-23-11-9-21/h12-13,22H,6-11,14H2,1-5H3 |
Clé InChI |
SGEDPYVHGDDVDY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)C)N2CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


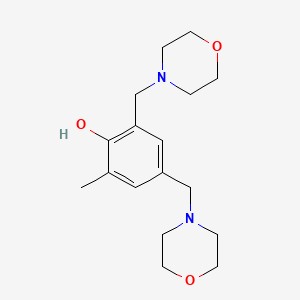

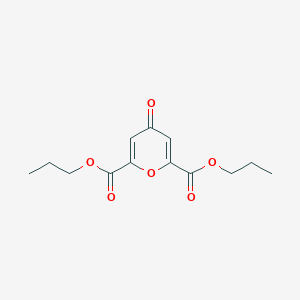
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)

![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
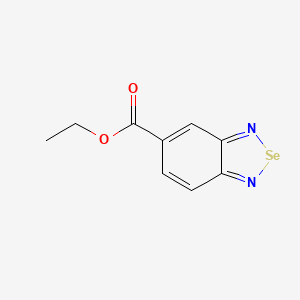
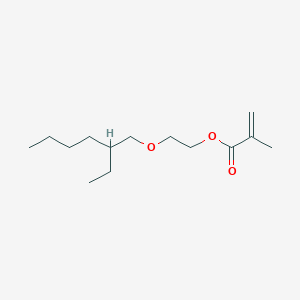
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
